7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one
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Overview
Description
7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features a unique structure with two hydroxyl groups at positions 7 and 8, and a chromen-2-one moiety fused with another chromen-2-one at position 4. Coumarins are widely studied for their potential therapeutic applications, including antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired coumarin derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
- 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
- 7-Hydroxycoumarin
- 4-Methyl-7-hydroxycoumarin
Comparison:
- 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group at position 4, which may alter its biological activity.
- 7-Hydroxycoumarin: Lacks the additional hydroxyl group at position 8, which may affect its antioxidant properties.
- 4-Methyl-7-hydroxycoumarin: Contains a methyl group at position 4, which may influence its solubility and reactivity .
Properties
Molecular Formula |
C18H10O6 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O6/c19-13-6-5-10-11(8-15(20)24-17(10)16(13)21)12-7-9-3-1-2-4-14(9)23-18(12)22/h1-8,19,21H |
InChI Key |
JJONDMMLECJXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4O)O |
Origin of Product |
United States |
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